Home > Products > Screening Compounds P11543 > 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one - 892760-81-5

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Catalog Number: EVT-2838417
CAS Number: 892760-81-5
Molecular Formula: C27H25FN2O3S
Molecular Weight: 476.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zolpidem

  • Compound Description: Zolpidem is a GABAA receptor agonist selective for the α1 subunit. [] It is widely prescribed as a sedative-hypnotic agent for the treatment of insomnia. []
  • Relevance: While Zolpidem lacks the core quinolin-4(1H)-one structure of 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one, its classification as a GABAA receptor modulator, particularly its selectivity for the α1 subunit, makes it relevant for comparison. Understanding the structure-activity relationships of GABAA receptor modulators with varying subunit selectivity, like Zolpidem, can provide insights into potential pharmacological profiles of novel compounds like 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one. [, ]

L-838,417 (7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)

  • Compound Description: L-838,417 is a GABA A receptor modulator demonstrating partial agonism at non-α1 GABAA receptors and antagonism at GABAA-α1 receptors. [, ] This selectivity profile suggests potential anxiolytic effects with reduced sedative liability compared to non-selective benzodiazepines. [, ]
  • Relevance: Like 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one, L-838,417 targets the GABAergic system, although with a distinct binding profile across GABAA receptor subtypes. Comparing the structures and activities of these compounds could provide valuable information for designing novel anxiolytics with improved safety and efficacy profiles. [, ]

SL651498 (6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one)

  • Compound Description: SL651498 is a GABAA receptor modulator exhibiting full agonism at the α2 subtype and lower efficacy at α3 receptors. [] It displays minimal efficacy at α1 and α5 receptors, suggesting potential anxiolytic activity with reduced sedative and motor-impairing effects. []
  • Relevance: SL651498 shares a structural similarity with 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one in terms of containing a fluorine atom and a pyrrolidine ring. Moreover, its pharmacological profile as a GABAA receptor modulator with subtype selectivity highlights the importance of investigating subtype-specific interactions in the development of new therapeutics targeting the GABAergic system, including 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one. []

Bretazenil

  • Compound Description: Bretazenil acts as a non-selective partial agonist at GABAA receptors. [] It has been investigated for its potential as an anxiolytic and anticonvulsant agent. []
  • Relevance: Bretazenil’s classification as a non-selective partial agonist at GABAA receptors makes it relevant to the study of 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one, considering the potential involvement of this compound with the GABAergic system. Comparing its structure and activity to 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one could provide insights into potential therapeutic applications and safety profiles. []

CL218,872 (3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine)

  • Compound Description: CL218,872 is a GABAA receptor agonist with selectivity for the α1 subunit. [] Its pharmacological profile is characterized by anxiolytic and sedative-hypnotic effects. []
  • Relevance: Similar to Zolpidem, CL218,872's selectivity for the α1 GABAA receptor subunit makes it relevant to the study of 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one. Understanding how structural variations between these compounds influence subunit selectivity and subsequent pharmacological effects is crucial for designing novel and selective GABAA receptor modulators. []

Ocinaplon

  • Compound Description: Ocinaplon is a non-benzodiazepine compound that exhibits anxiolytic activity by modulating GABAA receptors. []
  • Relevance: Ocinaplon’s classification as an anxiolytic agent targeting GABAA receptors makes it relevant to the study of 6-fluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one, particularly if this compound is found to interact with the GABAergic system. Comparing the structures and potential pharmacological profiles of these compounds could shed light on different approaches to developing novel anxiolytics. []

Properties

CAS Number

892760-81-5

Product Name

3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one

Molecular Formula

C27H25FN2O3S

Molecular Weight

476.57

InChI

InChI=1S/C27H25FN2O3S/c1-19-8-7-9-20(14-19)17-30-18-26(34(32,33)21-10-3-2-4-11-21)27(31)22-15-23(28)25(16-24(22)30)29-12-5-6-13-29/h2-4,7-11,14-16,18H,5-6,12-13,17H2,1H3

InChI Key

KBLAWHKEEBGVBS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.